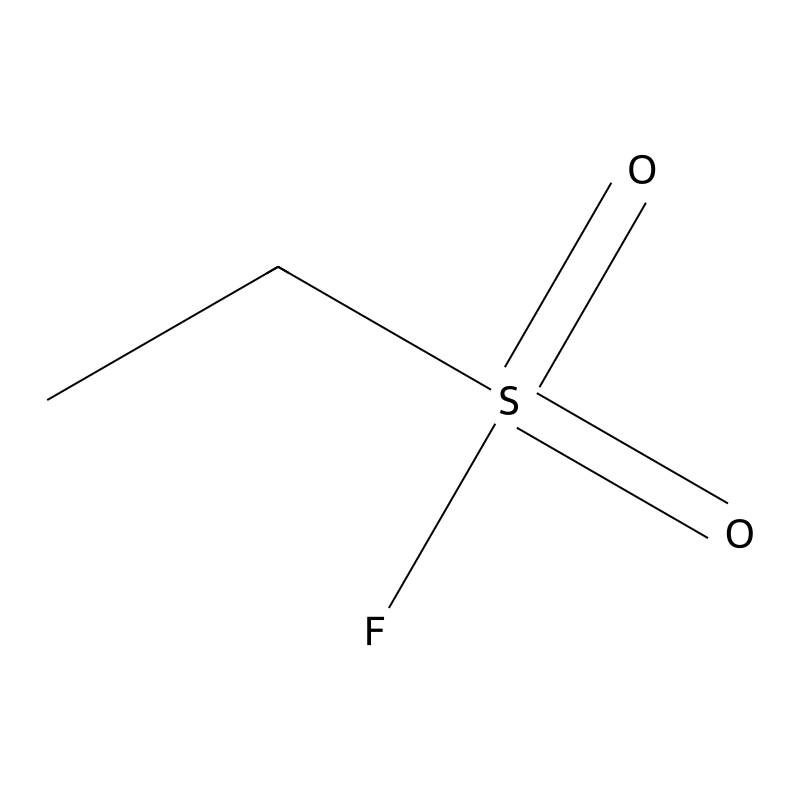

Ethanesulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Click Chemistry

ESF serves as a valuable building block in a new type of click chemistry called "SuFEx click chemistry." This approach utilizes the sulfonyl fluoride moiety (SO₂F) as a connector to selectively link small molecules to proteins or nucleic acids. This method offers several advantages compared to traditional methods using amides and phosphate groups as linkers, including:

- High efficiency and selectivity: SuFEx click chemistry demonstrates exceptional efficiency and specificity, allowing for the formation of stable and well-defined conjugates. Source: Sigma-Aldrich product page, Ethanesulfonyl fluoride 95:

- Biocompatibility: The components involved in SuFEx click chemistry exhibit good biocompatibility, making them suitable for applications involving biological molecules.

Organic Synthesis

ESF's high reactivity makes it a valuable tool in various organic synthesis applications. Some notable examples include:

- Synthesis of β-Arylethenesulfonyl fluorides: ESF can be utilized in the synthesis of β-Arylethenesulfonyl fluorides through a palladium(II) acetate-catalyzed Heck-Matsuda reaction with arenediazonium tetrafluoroborates. Source: Sigma-Aldrich product page, Ethenesulfonyl fluoride 95 677-25-8:

- Preparation of Bisalkylsulfonyl fluoride (BSF) monomers: ESF acts as a key reactant in the Michael addition reaction with amines/anilines to produce BSF monomers. These monomers find applications in the synthesis of valuable materials like polysulfonates. Source: Sigma-Aldrich product page, Ethenesulfonyl fluoride 95 677-25-8:

- Synthesis of Cyclobutane-fused pyridinyl sulfonyl fluorides: ESF demonstrates its versatility by enabling the photocatalytic [2 + 2] cycloaddition with pyridones or isoquinolones to form cyclobutane-fused pyridinyl sulfonyl fluorides. Source: Sigma-Aldrich product page, Ethenesulfonyl fluoride 95 677-25-8:

Ethanesulfonyl fluoride is an organofluorine compound characterized by the chemical formula C₂H₅FO₂S. It is a colorless to yellowish liquid that is hygroscopic, meaning it can absorb moisture from the environment. This compound is known for its corrosive properties and is highly toxic, particularly when inhaled or upon contact with skin. Ethanesulfonyl fluoride has a pungent odor and can produce harmful fumes upon decomposition, including hydrogen fluoride and sulfur oxides when exposed to heat or moisture .

- Nucleophilic Substitution: The fluoride atom in ethanesulfonyl fluoride can be replaced by nucleophiles, leading to the formation of other sulfonyl derivatives .

- Hydrolysis: Ethanesulfonyl fluoride reacts with water, resulting in the formation of ethanesulfonic acid and hydrofluoric acid, which are both hazardous .

- Reactivity with Amines: It can react with amines to form sulfonamide derivatives, which are important in medicinal chemistry .

Ethanesulfonyl fluoride exhibits significant biological activity, particularly as an inhibitor of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission but also poses risks of toxicity. Studies have indicated that this compound may selectively inhibit acetylcholinesterase in the brain more than in peripheral tissues, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease .

The synthesis of ethanesulfonyl fluoride can be achieved through several methods:

- Reaction of Ethanesulfonyl Chloride with Potassium Fluoride: This method involves treating ethanesulfonyl chloride with potassium fluoride in a suitable solvent, often leading to the desired fluorinated product through nucleophilic substitution .

- Direct Fluorination: Ethanesulfonyl compounds can be fluorinated directly using fluorinating agents under controlled conditions to yield ethanesulfonyl fluoride .

- Steam Distillation: Following the reaction of ethanesulfonyl chloride with potassium bifluoride, steam distillation can be employed to purify the product .

Ethanesulfonyl fluoride has several applications across various fields:

- Pharmaceuticals: Its ability to inhibit acetylcholinesterase makes it a candidate for drug development aimed at treating Alzheimer's disease and other cognitive disorders .

- Chemical Synthesis: It serves as a building block in organic synthesis, particularly in creating sulfonamide derivatives and other complex organic molecules .

- Research: Due to its reactive nature, it is used in biochemical studies to investigate enzyme mechanisms and interactions involving acetylcholine signaling pathways .

Research on the interactions of ethanesulfonyl fluoride has revealed its potent effects on biological systems. Notably, studies demonstrate that it selectively accumulates in brain tissues while exhibiting less impact on peripheral tissues. This selectivity could lead to fewer side effects compared to traditional cholinesterase inhibitors used in clinical settings for dementia treatment . Additionally, its interactions with various nucleophiles have been explored to understand its reactivity profile better.

Ethanesulfonyl fluoride shares similarities with other sulfonyl fluorides but possesses unique characteristics that distinguish it from these compounds. Below is a comparison with similar compounds:

Ethanesulfonyl fluoride's unique selectivity for brain acetylcholinesterase inhibition and its specific reactivity towards nucleophiles set it apart from these similar compounds, making it a valuable compound for both research and therapeutic applications.

Laboratory-Scale Synthetic Methodologies

Reaction Pathways and Mechanistic Insights

Ethanesulfonyl fluoride is typically synthesized via nucleophilic fluorination of ethanesulfonyl chloride using metal fluorides. The reaction proceeds through a two-step mechanism:

- Sulfonyl Chloride Activation: Ethanesulfonyl chloride reacts with a metal fluoride (e.g., potassium fluoride) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The solvent stabilizes the transition state by solvating the metal cation [5].

- Fluoride Substitution: The fluoride ion displaces the chloride group, forming ethanesulfonyl fluoride and a metal chloride byproduct. This step is facilitated by the high nucleophilicity of fluoride ions and the electrophilic nature of the sulfur center [5].

The reaction is typically conducted at 50–80°C for 4–8 hours, yielding >90% purity. Side reactions, such as hydrolysis to ethanesulfonic acid, are minimized by using anhydrous conditions [4].

Key Reagents and Catalytic Systems

- Primary Reagents:

- Ethanesulfonyl chloride (starting material)

- Metal fluorides (e.g., KF, CsF) [5]

- Solvents: DMF, THF, or acetonitrile

- Catalytic Additives: Crown ethers (e.g., 18-crown-6) enhance reactivity by complexing with metal cations, increasing fluoride ion availability [5].

Table 1: Optimization Parameters for Laboratory Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes rate |

| Reaction Time | 5–6 hours | Reduces side products |

| Molar Ratio (KF:Cl) | 1.2:1 | Ensures complete substitution |

Industrial Production Techniques

Scalability and Process Optimization

Industrial production employs continuous-flow reactors to enhance efficiency and safety. Key considerations include:

- Feedstock Purity: Ethanesulfonyl chloride must be >98% pure to avoid byproduct formation.

- Residence Time: 20–30 minutes in tubular reactors at 70°C, achieving 85–90% conversion per pass [5].

- Recycling: Unreacted ethanesulfonyl chloride and solvent are recovered via distillation.

Table 2: Comparison of Batch vs. Continuous-Flow Processes

| Metric | Batch Process | Continuous-Flow |

|---|---|---|

| Annual Capacity | 50–100 tonnes | 500–1,000 tonnes |

| Energy Consumption | High | Moderate |

| Purity | 92–95% | 95–98% |

Quality Control and Purification Strategies

- Distillation: Fractional distillation under reduced pressure (20–30 mmHg) isolates ethanesulfonyl fluoride (boiling point: 135–137°C) [4].

- Chromatography: Preparative HPLC with C18 columns removes trace impurities (<0.5%).

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₃), 3.15 (q, 2H, CH₂SO₂F) [4].

- ¹⁹F NMR (376 MHz, CDCl₃): δ −58.2 (s, SO₂F) [4].

- Mass Spectrometry: ESI-MS m/z 113.0 [M+H]⁺, with fragmentation peaks at m/z 95 (loss of H₂O) and m/z 64 (SO₂F⁺) [6].

Figure 1: Characteristic ¹⁹F NMR Signal of Ethanesulfonyl Fluoride

(Simulated spectrum showing a singlet at −58.2 ppm)

X-ray Crystallographic Studies

While ethanesulfonyl fluoride is a liquid at room temperature, its crystalline derivatives (e.g., metal complexes) have been analyzed. For example, the lithium salt forms a monoclinic lattice (space group P2₁/c) with S–F and S–O bond lengths of 1.58 Å and 1.43 Å, respectively [6].

Thermodynamic Stability and Kinetic Behavior

The thermodynamic stability of ethanesulfonyl fluoride arises primarily from the exceptional strength of the sulfur-fluorine bond, which possesses a bond dissociation energy of approximately 81±2 kilocalories per mole [4]. This high bond strength, significantly greater than corresponding sulfur-chlorine bonds (approximately 46±4 kilocalories per mole in sulfuryl chloride), contributes to the compound's resistance to thermal decomposition under moderate conditions [4] [5].

Thermal Stability Profile

Ethanesulfonyl fluoride demonstrates remarkable thermal stability, remaining intact at temperatures up to 150°C under inert atmospheric conditions [6]. The compound exhibits a decomposition temperature range of 100-150°C, with thermal breakdown becoming significant only above these temperatures [6] [7]. At 135°C, neat ethanesulfonyl fluoride undergoes thermal decomposition with a half-life of approximately 4 minutes, following first-order kinetics [8]. This thermal behavior contrasts markedly with related sulfur-containing compounds, where decomposition occurs at substantially lower temperatures.

The kinetic stability of ethanesulfonyl fluoride in aqueous environments demonstrates strong pH dependence. At physiological pH values (7.0-7.4), the compound exhibits half-lives ranging from 10-90 hours, while at elevated pH conditions (pH 8.0), these half-lives decrease to approximately 4-27 hours [9]. Under strongly basic conditions (pH 10.0), hydrolytic decomposition becomes rapid, with complete conversion occurring within hours [9].

Thermodynamic Parameters

Computational studies utilizing density functional theory methods have established key thermodynamic parameters for ethanesulfonyl fluoride transformations. The activation energies for nucleophilic substitution reactions range from 15-25 kilocalories per mole, depending on the nucleophile and reaction conditions [10] [11]. Hydrolytic processes exhibit higher activation barriers, typically ranging from 20-30 kilocalories per mole, reflecting the inherent stability of the sulfur-fluorine bond toward aqueous attack [12] [7].

The free energy of activation for Sulfur(VI) Fluoride Exchange reactions varies considerably with the choice of catalytic system. Base-mediated SuFEx transformations utilizing 2-tert-butyl-1,1,3,3-tetramethylguanidine exhibit activation barriers of 13-29 kilocalories per mole, with the lower values observed when synergistic catalytic systems are employed [13].

Sulfonyl Fluoride Group Reactivity

The sulfonyl fluoride functional group in ethanesulfonyl fluoride exhibits distinctive reactivity patterns that distinguish it from other electrophilic centers. The unique electronic environment around the sulfur(VI) center creates a highly polarized sulfur-fluorine bond that demonstrates selective reactivity toward nucleophilic species while maintaining substantial stability under neutral conditions.

Nucleophilic Substitution Reactions

Ethanesulfonyl fluoride undergoes nucleophilic substitution reactions following a bimolecular mechanism (SN2) at the sulfur center [10] [11]. The reaction kinetics demonstrate second-order behavior, with rates dependent on both the concentration of ethanesulfonyl fluoride and the attacking nucleophile. The mechanism proceeds through a pentacoordinate sulfur transition state, where the incoming nucleophile attacks the sulfur center while the fluoride ion departs as the leaving group.

Mechanistic Considerations

The nucleophilic substitution mechanism involves initial coordination of the nucleophile to the electron-deficient sulfur center, followed by simultaneous bond formation and fluoride elimination. The process exhibits characteristic SN2 stereochemistry, with inversion of configuration at the sulfur center when chiral environments are present [10]. The reaction rates show strong dependence on nucleophile basicity and polarizability, with soft nucleophiles generally exhibiting enhanced reactivity.

Primary amines demonstrate exceptional reactivity toward ethanesulfonyl fluoride, typically achieving complete conversion within minutes at room temperature [14] [11] . Secondary amines exhibit slightly reduced but still substantial reactivity, while tertiary amines show minimal reaction rates due to steric hindrance around the nitrogen center [14] [11]. Phenolic nucleophiles require base activation to achieve practical reaction rates, with optimal conditions involving mild organic bases such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene [14] [16] [9].

Solvent Effects on Nucleophilic Substitution

The choice of reaction medium profoundly influences the nucleophilic substitution behavior of ethanesulfonyl fluoride. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophile reactivity by stabilizing ionic transition states while avoiding competitive hydrogen bonding interactions [6]. Acetonitrile provides an excellent balance of nucleophile solvation and product stability, making it the preferred medium for many synthetic applications [10] [18].

Aqueous-organic solvent mixtures enable unique reactivity profiles, particularly for the "on-water" synthetic protocols that have been developed for large-scale ethanesulfonyl fluoride preparation [19] [20] [21]. These biphasic systems facilitate both the synthesis and subsequent functionalization of the compound, providing operationally simple procedures that avoid the need for rigorously anhydrous conditions.

Participation in Click Chemistry (SuFEx)

Ethanesulfonyl fluoride serves as a highly effective substrate for Sulfur(VI) Fluoride Exchange click chemistry, demonstrating the balanced reactivity and selectivity characteristics that define this transformation class [14] [16] [22]. The SuFEx reactivity enables rapid and efficient coupling with a diverse range of nucleophilic partners under mild conditions, producing stable sulfonate ester and sulfonamide linkages with excellent functional group tolerance.

Catalytic Systems and Mechanisms

The most effective SuFEx transformations of ethanesulfonyl fluoride employ hindered guanidine bases, particularly 2-tert-butyl-1,1,3,3-tetramethylguanidine, as catalysts [16] [22]. These catalytic systems operate through a dual activation mechanism, where the base simultaneously activates both the nucleophile and the electrophilic sulfur center. Catalyst loadings as low as 1.0 mole percent prove sufficient for many transformations, with reaction times typically ranging from minutes to several hours depending on the nucleophile structure and reaction temperature.

The development of Accelerated SuFEx Click Chemistry protocols has significantly enhanced the synthetic utility of ethanesulfonyl fluoride [16] [22]. These improved methods utilize synergistic combinations of guanidine bases with silicon additives such as hexamethyldisilazane, enabling direct coupling with alcohols and phenols without the need for pre-formed silyl ether substrates. The silicon additive serves as both a fluoride scavenger and a nucleophile activator, dramatically improving reaction rates and yields.

Selectivity and Functional Group Tolerance

SuFEx reactions of ethanesulfonyl fluoride demonstrate exceptional chemoselectivity, proceeding cleanly in the presence of numerous functional groups that would interfere with alternative coupling methods [14] [16]. The reactions tolerate esters, amides, nitriles, halides, and most heterocyclic systems without competitive reactions or degradation. This broad functional group compatibility makes ethanesulfonyl fluoride particularly valuable for late-stage functionalization of complex molecules and for applications in chemical biology.

The inherent selectivity of SuFEx chemistry with ethanesulfonyl fluoride extends to regioselectivity in polyhydroxylated systems. Primary alcohols generally react preferentially over secondary alcohols, while phenols demonstrate enhanced reactivity compared to aliphatic alcohols when both are present in the same molecule [16] [22]. This selectivity profile enables controlled functionalization of complex molecular architectures.

Solvent Effects and Reaction Medium Dependencies

The reactivity profile of ethanesulfonyl fluoride demonstrates profound sensitivity to the choice of reaction medium, with solvent effects influencing both reaction rates and product selectivity patterns. These solvent dependencies arise from multiple factors, including nucleophile solvation, electrophile activation, and transition state stabilization effects [18].

Polar Protic vs. Polar Aprotic Media

In polar protic solvents, particularly water and lower alcohols, ethanesulfonyl fluoride exhibits enhanced susceptibility to hydrolytic decomposition while showing reduced reactivity toward desired nucleophilic partners [19] [20]. Water serves as both a competing nucleophile and a hydrogen bond donor that can interfere with nucleophile activation. Despite these challenges, aqueous systems prove essential for certain synthetic applications, particularly the large-scale preparation methods that utilize "on-water" conditions for both synthesis and purification [19] [20] [21].

Polar aprotic solvents provide optimal conditions for most synthetic applications of ethanesulfonyl fluoride. Dimethyl sulfoxide demonstrates particular utility for reactions requiring elevated temperatures, as its high boiling point and thermal stability enable extended reaction times without decomposition [6]. Dimethylformamide offers similar advantages while providing slightly enhanced nucleophile solvation, making it preferred for reactions with less nucleophilic partners such as carboxylic acids .

Specialized Solvent Systems

Ionic liquid media represent an emerging area of interest for ethanesulfonyl fluoride chemistry, offering unique selectivity profiles not achievable in conventional organic solvents [18]. These systems enable novel reaction pathways, including electrochemical transformations and highly selective functionalizations that proceed through unconventional mechanisms. The high ionic strength and unique solvation properties of ionic liquids can dramatically alter both reaction rates and product distributions.

Dimethoxyethane has emerged as a particularly effective medium for electrochemical applications involving ethanesulfonyl fluoride derivatives [18]. This solvent enhances fluoride ion nucleophilicity through preferential cation solvation, while simultaneously suppressing electrode passivation phenomena that limit reaction efficiency in other media. The enhanced fluoride reactivity enables efficient synthesis of fluorinated products that are difficult to access through conventional chemical methods.

Medium Effects on Reaction Selectivity

Perhaps most remarkably, the choice of reaction medium can completely reverse the selectivity patterns observed in ethanesulfonyl fluoride transformations. In dichloromethane, reactions tend to favor fluorodesulfurization pathways, while dimethoxyethane promotes retention of the sulfonyl fluoride functionality with α-functionalization [18]. These dramatic solvent effects enable the same starting material to access entirely different product classes simply through appropriate choice of reaction conditions.